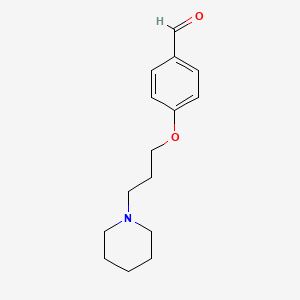

4-(3-(piperidin-1-yl)propoxy)benzaldehyde

Description

Contextualization within Modern Medicinal Chemistry and Organic Synthesis

In the landscape of modern drug discovery and organic synthesis, 4-(3-(piperidin-1-yl)propoxy)benzaldehyde serves as a versatile precursor. Its molecular structure is bifunctional, offering distinct sites for chemical modification. The aldehyde group on the benzaldehyde (B42025) ring is a highly reactive functional group that can participate in a wide array of chemical reactions, including oxidation, reduction, and condensation processes. chemicalbook.com This makes it an ideal starting point for synthesizing Schiff bases, stilbenes, and other complex derivatives, or for introducing the entire molecular fragment into a larger structure via reactions like reductive amination.

Significance of Piperidine (B6355638) and Benzaldehyde Scaffolds in Bioactive Molecules

The importance of this compound as a synthetic tool is underscored by the established roles of its core components, the piperidine and benzaldehyde scaffolds, in a multitude of bioactive molecules.

The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals. nih.gov Its derivatives are integral to the structure of drugs across numerous therapeutic classes, demonstrating a wide spectrum of pharmacological activities. ijnrd.orgresearchgate.net The piperidine scaffold's conformational flexibility and its ability to present substituents in specific three-dimensional orientations make it a privileged structure in drug design.

Table 1: Pharmacological Applications of Piperidine Derivatives

| Therapeutic Area | Example Applications |

|---|---|

| Analgesics | Pain management (e.g., Meperidine). ijnrd.org |

| Antipsychotics | Treatment of psychiatric disorders (e.g., Pimozide). ijnrd.org |

| Antihistamines | Allergy treatment (e.g., Fexofenadine, Loratadine). ijnrd.org |

| Anti-Alzheimer's | Management of Alzheimer's disease symptoms (e.g., Donepezil). nih.govijnrd.org |

| Anticancer | Investigated for activity against various cancer cell lines. ijnrd.org |

| Antiviral | Researched for potential use in antiviral medications. ijnrd.org |

| Antidiabetic | Studied for potential anti-diabetic effects. ijnrd.org |

The benzaldehyde scaffold is a fundamental building block in the chemical and pharmaceutical industries. chemicalbook.com Its derivatives, including 4-hydroxybenzaldehyde, serve as key intermediates in the synthesis of a vast range of products, from pharmaceuticals and agrochemicals to polymers and fragrances. chemicalbook.comtaylorandfrancis.com The aldehyde functional group provides a reactive handle for constructing more elaborate molecules. ontosight.ai Furthermore, benzaldehyde derivatives themselves can possess intrinsic biological properties, such as antioxidant and antimicrobial effects, making them interesting candidates for pharmaceutical research. ontosight.aichemicalbook.com

Table 2: Applications of the Benzaldehyde Scaffold

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | A crucial intermediate for drugs like antibiotics and antiseptics. chemicalbook.com |

| Flavor & Fragrance | Used to impart almond-like scents and flavors. chemicalbook.com |

| Agrochemicals | Employed in the synthesis of herbicides and insecticides. chemicalbook.com |

| Polymer Industry | Acts as a monomer or cross-linking agent in the manufacture of resins. chemicalbook.comtaylorandfrancis.com |

| Drug Discovery | Serves as a precursor for generating libraries of compounds for screening. ontosight.ai |

| Bioactive Properties | Some derivatives exhibit antioxidant and wound-healing properties. wisdomlib.orgchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-piperidin-1-ylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-13-14-5-7-15(8-6-14)18-12-4-11-16-9-2-1-3-10-16/h5-8,13H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFZIDIRWPHNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377578 | |

| Record name | 4-(3-piperidin-1-ylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82625-46-5 | |

| Record name | 4-(3-piperidin-1-ylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4-(3-(piperidin-1-yl)propoxy)benzaldehyde

The most common and dependable methods for synthesizing this compound are rooted in fundamental nucleophilic substitution reactions. These pathways are characterized by their reliability and the commercial availability of the starting materials.

The Williamson ether synthesis stands as a cornerstone for the preparation of ethers and is the principal method for synthesizing this compound. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In this specific synthesis, the reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

The process begins with the deprotonation of an alcohol to form a more nucleophilic alkoxide. edubirdie.com For the synthesis of the target compound, 4-hydroxybenzaldehyde is treated with a strong base to form the corresponding phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 1-(3-chloropropyl)piperidine. The halide ion serves as the leaving group, resulting in the formation of the desired ether linkage. wikipedia.orgyoutube.com For the S_N2 mechanism to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions, a condition which 1-(3-chloropropyl)piperidine satisfies. wikipedia.orgmasterorganicchemistry.com

Focusing on the benzaldehyde (B42025) component, the synthesis is effectively an O-alkylation of 4-hydroxybenzaldehyde. The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a sodium or potassium phenoxide salt. This salt is a potent nucleophile that readily reacts with the alkylating agent, 1-(3-chloropropyl)piperidine.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the S_N2 reaction pathway. The choice of base and solvent can influence the reaction rate and yield.

Table 1: Typical Reagents for Alkylation of 4-Hydroxybenzaldehyde

| Role | Reagent Example | Solvent | Purpose |

| Phenolic Compound | 4-Hydroxybenzaldehyde | DMF, Acetone | Source of the aromatic aldehyde moiety |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | - | Deprotonates the hydroxyl group to form a nucleophilic phenoxide |

| Alkylating Agent | 1-(3-chloropropyl)piperidine hydrochloride | DMF, Acetone | Provides the piperidinylpropoxy side chain |

| Catalyst (optional) | Potassium Iodide (KI) | - | Can be used to facilitate the reaction via in situ halide exchange (Finkelstein reaction) |

A critical precursor for this synthesis is 1-(3-chloropropyl)piperidine, which is typically prepared as its hydrochloride salt for improved stability. chemicalbook.comtcichemicals.com The synthesis involves the reaction of piperidine (B6355638) with a dihalogenated propane derivative, most commonly 1-bromo-3-chloropropane. chemicalbook.comgoogle.com

This reaction is often performed in a two-phase system consisting of an organic solvent (like toluene) and an aqueous solution of a base (like sodium hydroxide). A phase-transfer catalyst, such as tetra-n-butylammonium hydrogensulfate, is employed to facilitate the transfer of the hydroxide ion into the organic phase to deprotonate the piperidine, which then acts as a nucleophile. chemicalbook.com The piperidine nitrogen selectively displaces the more reactive bromide ion from 1-bromo-3-chloropropane, leaving the chloride intact for the subsequent etherification step. The product is then typically converted to the hydrochloride salt for purification and storage. chemicalbook.com

Table 2: Synthesis of 1-(3-chloropropyl)piperidine hydrochloride chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |

| Piperidine | 1-Bromo-3-chloropropane | Tetra-n-ammonium hydrogensulfate | 25% aq. Sodium Hydroxide | Toluene | 40 °C | 91% |

Advanced Synthetic Techniques and Reaction Conditions

While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, atom economy, and environmental sustainability. Advanced techniques, including multi-component reactions and the use of specialized catalytic systems, offer potential improvements over traditional multi-step syntheses.

While a specific, established MCR for the direct synthesis of this compound is not prominently described, a hypothetical MCR could be envisioned. Such a reaction might involve the combination of 4-hydroxybenzaldehyde, piperidine, and a three-carbon electrophilic synthon (e.g., 3-chloropropanal or acrolein) under conditions that promote a cascade of reactions, such as initial iminium formation, Michael addition, and subsequent intramolecular etherification. Designing such a process would represent a significant advancement in synthetic efficiency for this class of compounds.

Catalysis is crucial for enhancing the efficiency and selectivity of organic reactions. In the context of synthesizing this compound, catalytic systems play a key role, particularly in the precursor synthesis and the main etherification step.

As mentioned, phase-transfer catalysis (PTC) is effectively utilized in the preparation of 1-(3-chloropropyl)piperidine. chemicalbook.com This technique is valuable for reactions involving reagents that are soluble in different, immiscible phases (e.g., an aqueous base and an organic substrate). The catalyst, typically a quaternary ammonium salt, transports the nucleophile (hydroxide or phenoxide) across the phase boundary, accelerating the reaction under mild conditions.

In the Williamson ether synthesis step itself, while often performed with a stoichiometric amount of base, catalytic approaches can also be applied. For instance, the use of triethylamine as a catalyst has been reported in similar etherification reactions involving phenacyl bromides and hydroxybenzaldehydes. orientjchem.org The catalyst functions as a base to deprotonate the phenol, facilitating the nucleophilic attack on the alkyl halide. The development of more advanced catalytic systems, potentially involving metal catalysts, could further enhance reaction rates and allow for even milder conditions, aligning with the principles of green chemistry. nih.gov

Spectroscopic Characterization Techniques in Compound Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra are essential for unambiguous structure confirmation.

¹H NMR: The proton NMR spectrum would display a series of signals corresponding to the distinct types of protons in the molecule. Key expected resonances include a singlet for the aldehydic proton at a downfield chemical shift (typically δ 9.5-10.5 ppm). The aromatic protons on the para-substituted benzene ring would appear as two distinct doublets in the aromatic region (δ 6.8-8.0 ppm). The protons of the propoxy chain would exhibit signals as triplets and multiplets, while the protons on the piperidine ring would show characteristic broad signals in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the aldehyde group would be observed as a singlet at a significant downfield shift (around δ 190 ppm). The aromatic carbons would resonate in the δ 110-165 ppm range. The carbons of the propoxy linker and the piperidine ring would appear in the upfield, aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.8 | ~191 |

| Aromatic C-H (ortho to -CHO) | ~7.8 (d) | ~132 |

| Aromatic C-H (ortho to -O) | ~7.0 (d) | ~115 |

| Aromatic C (ipso to -CHO) | - | ~130 |

| Aromatic C (ipso to -O) | - | ~164 |

| Methylene (-OCH₂-) | ~4.1 (t) | ~67 |

| Methylene (-OCH₂CH₂-) | ~2.0 (m) | ~26 |

| Methylene (-CH₂N) | ~2.5 (t) | ~58 |

| Piperidine (-CH₂NCH₂ -) | ~2.4 (m) | ~55 |

| Piperidine (-CH₂CH₂ CH₂-) | ~1.6 (m) | ~26 |

| Piperidine (-N-CH₂CH₂ -) | ~1.4 (m) | ~24 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₅H₂₁NO₂. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 248.1645 g/mol . The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing cleavage at the ether linkage and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 1700-1680 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The C-H stretching of the aldehyde group typically appears as two weak bands around 2850 and 2750 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage would present a strong band in the 1250-1050 cm⁻¹ range. Additionally, C-H stretching and bending vibrations for the aliphatic portions of the molecule would be visible in the 3000-2800 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1700 - 1680 | Strong |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Ether | C-O-C Stretch | 1250 - 1050 | Strong |

| Alkane | C-H Stretch | 3000 - 2800 | Medium to Strong |

Chromatographic and Purification Strategies

Following the synthesis of this compound, purification is necessary to remove unreacted starting materials, by-products, and other impurities. The basic nature of the piperidine moiety influences the choice of purification technique.

Column Chromatography: The most common method for purifying compounds of this type is silica gel column chromatography. Due to the basic nitrogen atom, which can cause tailing on standard silica gel, it is often advantageous to treat the silica gel with a small amount of a base, such as triethylamine, or to use a mobile phase containing a basic modifier like ammonia or triethylamine. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The polarity of the solvent system is gradually increased to first elute non-polar impurities, followed by the desired product.

Recrystallization: If the crude product is obtained as a solid, recrystallization can be an effective final purification step. The choice of solvent is critical and is determined empirically. A suitable solvent would dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities dissolved in the mother liquor.

The purity of the final compound is typically assessed by thin-layer chromatography (TLC) against the starting materials and by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Chemical Transformations and Derivatization Strategies

Reactivity of the Benzaldehyde (B42025) Moiety in Organic Synthesis

The benzaldehyde portion of the molecule is a primary site for chemical modification, offering a gateway to a variety of functional group transformations and carbon-carbon bond-forming reactions.

The aldehyde group of 4-(3-(piperidin-1-yl)propoxy)benzaldehyde can undergo a range of well-established functionalization reactions.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(3-(piperidin-1-yl)propoxy)benzoic acid. This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid group is required for further reactions, such as amide bond formation. The presence of this benzoic acid derivative in chemical databases confirms the feasibility of this oxidation. bldpharm.comepa.gov

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-(3-(piperidin-1-yl)propoxy)phenyl)methanol. This reduction is typically achieved using mild reducing agents like sodium borohydride. This transformation is valuable for introducing a hydroxymethyl group, which can then be used in subsequent synthetic steps, for example, through esterification or etherification. The synthesis of related (piperidin-4-yl)methanol compounds supports the viability of this reduction pathway. chemicalbook.comnih.govtsijournals.com

Imine Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a cornerstone of combinatorial chemistry and is used to generate libraries of compounds for biological screening. For instance, the reaction of 4-(piperidin-1-yl)benzaldehyde (B83096) with various amines has been reported to proceed with high yields, indicating that the propoxy-substituted analogue would behave similarly. nih.gov

| Reaction Type | Product | Key Reagents | Significance |

|---|---|---|---|

| Oxidation | 4-(3-(piperidin-1-yl)propoxy)benzoic acid | Oxidizing agents (e.g., KMnO4, CrO3) | Introduces a carboxylic acid group for further derivatization. |

| Reduction | (4-(3-(piperidin-1-yl)propoxy)phenyl)methanol | Reducing agents (e.g., NaBH4, LiAlH4) | Provides a primary alcohol for subsequent reactions. |

| Imine Formation | N-substituted imines | Primary amines | Enables the synthesis of diverse Schiff base libraries. |

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly useful for synthesizing α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgresearchgate.net This reaction involves the condensation of an aromatic aldehyde, such as this compound, with a ketone in the presence of a base or acid catalyst. wikipedia.orgnih.gov The versatility of this reaction allows for the introduction of a wide array of substituents, leading to diverse molecular scaffolds. nih.govscialert.net For example, reacting this compound with various acetophenones or cyclic ketones would yield a library of chalcone (B49325) derivatives with different substitution patterns on the second aromatic ring. nih.govresearchgate.netscispace.com These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. eurjchem.com

Synthesis of Complex Analogues and Heterocyclic Systems

The derivatization of this compound has been instrumental in the development of novel compounds for various research applications, including the investigation of oxidative stress, enzyme inhibition, and receptor binding.

Nitrone derivatives are of significant interest due to their ability to act as spin traps and antioxidants, making them valuable tools in oxidative stress research. mdpi.comsciforum.netresearchgate.net The synthesis of nitrones from this compound can be achieved through the condensation of the aldehyde with N-substituted hydroxylamines. mdpi.commdpi.com The resulting nitrones can then be evaluated for their antioxidant properties, such as their ability to scavenge free radicals. The introduction of the piperidin-1-ylpropoxy group may influence the lipophilicity and cellular uptake of these nitrones, potentially enhancing their efficacy in biological systems. mdpi.comsciforum.netresearchgate.net

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including enzyme inhibition. nih.govnih.govscienceopen.com The synthesis of thiosemicarbazone derivatives of this compound is typically achieved by the condensation of the aldehyde with a thiosemicarbazide. A study on novel piperidine-derived thiosemicarbazones demonstrated their potential as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in cellular metabolism. nih.gov In this study, a series of 4-piperidine-based thiosemicarbazones were synthesized and showed potent inhibition of DHFR, with IC50 values in the micromolar range. nih.gov This highlights the potential of using this compound as a scaffold to develop new enzyme inhibitors. nih.govnih.govscienceopen.com

| Compound | IC50 (µM) |

|---|---|

| Derivative 5a | 25.40 ± 0.52 |

| Derivative 5b | 21.60 ± 0.38 |

| Derivative 5p | 13.70 ± 0.25 |

| Data adapted from a study on 4-piperidine-based thiosemicarbazones, demonstrating the potential inhibitory activity of this class of compounds. nih.gov |

Chromenone and Tetralone Derivatives for Receptor Targeting

The piperidinylpropoxy side chain is a key structural motif in various compounds designed for specific receptor interactions. This feature has been exploited in the development of chromenone derivatives for neurological targets. For instance, compounds incorporating a 7-[3-(1-piperidinyl)propoxy]chromenone core have been synthesized and evaluated as potential atypical antipsychotics. nih.govnih.gov These derivatives exhibit a strong affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, a profile considered a model for atypical antipsychotic agents. nih.gov Similarly, chromenone derivatives with related aminoalkyl chains have been identified as ligands for sigma (σ) receptors, which are implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov The length of the alkyl linker and the nature of the terminal amine are critical for modulating affinity and selectivity for σ1 and σ2 receptors. nih.gov

The benzaldehyde functional group of the parent compound serves as a crucial handle for synthesizing tetralone derivatives. Tetralones are important bicyclic scaffolds found in numerous bioactive natural products and are valuable targets in medicinal chemistry. semanticscholar.org Synthetic strategies to create tetralone structures often involve intramolecular Friedel-Crafts acylation or aldol-type condensation reactions. semanticscholar.orgorganic-chemistry.org The aldehyde group of this compound can participate in condensation reactions with cyclic ketones, such as cyclopentanone (B42830) or cyclohexanone, to form α,α′-bis(substituted benzylidine)cycloalkanones, which are recognized as pharmaceutically important compounds. researchgate.net

Thiazolidinone Derivatives in Medicinal Chemistry

The aldehyde functionality of this compound is ideally suited for the synthesis of thiazolidinone derivatives, a class of heterocyclic compounds renowned for a broad spectrum of biological activities. nih.govresearchgate.nete3s-conferences.org The 4-thiazolidinone (B1220212) ring is a core structure in various synthetic pharmaceuticals and is known to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govsysrevpharm.org

The primary synthetic route involves a cyclocondensation reaction. Typically, the parent aldehyde is first reacted with a primary amine to form a Schiff base (imine). This intermediate then undergoes reaction with a compound containing a thiol group, most commonly α-mercaptoacetic acid (thioglycolic acid), to yield the 4-thiazolidinone ring. impactfactor.orgchemmethod.com The thiazolidinone ring system is amenable to structural modifications at positions 2, 3, and 5, allowing for the creation of extensive libraries of compounds for screening desired biological activities. nih.gov The Knoevenagel condensation is a common method used to introduce substituents at the 5-position of the thiazolidinone ring. nih.gov

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation |

| 2 | Schiff Base + Thioglycolic Acid (HSCH₂COOH) | Substituted Thiazolidin-4-one | Cyclocondensation |

Benzo[d]imidazole and Piperazine (B1678402) Derivatives

The this compound scaffold is a valuable precursor for synthesizing benzo[d]imidazole and related heterocyclic derivatives. The piperidine (B6355638) ring is a crucial pharmacophore in many biologically active molecules, including novel anti-inflammatory agents based on a 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure. nih.gov Synthesis of such derivatives can be achieved by converting the aldehyde group of the parent compound into a carboxylic acid, which can then be condensed with a substituted o-phenylenediamine (B120857) to form the imidazole (B134444) ring, yielding a final product that retains the vital piperidinylpropoxy side chain.

Furthermore, the structural similarity between piperidine and piperazine allows for strategic modifications in drug design. Piperazine and its derivatives are integral to numerous pharmaceuticals, including antipsychotic, antihistamine, and anticancer agents. nih.govgoogle.comijpsr.com In the process of lead optimization, the piperidine ring of a lead compound may be replaced with a piperazine ring (or vice versa) to fine-tune physicochemical properties such as solubility, basicity, and pharmacokinetic profiles. nih.gov For example, structural optimization studies for potential antipsychotics have involved the creation of series of both piperazine and piperidine derivatives to identify compounds with improved potency and oral bioavailability. nih.gov The synthesis of N-substituted piperazines often involves nucleophilic substitution reactions on the piperazine ring. ijpsr.commdpi.com

Systematic Structural Modifications and Substituent Effects on Chemical Properties

Design Principles for Lead Optimization

Lead optimization is an iterative process in drug discovery that aims to transform a promising lead compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects. patsnap.com The structure of this compound offers multiple points for systematic modification guided by Structure-Activity Relationship (SAR) studies. patsnap.com

Key strategies for optimizing this scaffold include:

Modification of the Piperidine Ring: Introducing substituents on the piperidine ring or replacing it with other cyclic amines (e.g., piperazine, morpholine) can significantly impact receptor binding, selectivity, and metabolic stability. nih.gov

Alteration of the Propoxy Linker: The length and flexibility of the linker connecting the phenyl and piperidine rings are critical for optimal interaction with the target protein. Shortening or lengthening the three-carbon chain can be explored to maximize binding affinity, a strategy employed in the development of sigma receptor ligands. nih.gov

Substitution on the Aromatic Ring: Adding various substituents to the benzaldehyde ring can modulate the compound's electronic properties, lipophilicity, and susceptibility to metabolism. This can improve potency and pharmacokinetic parameters.

Structural Simplification: The removal of non-essential chemical groups from a complex lead compound can improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce potential side effects. nih.gov

The overarching goal is the simultaneous, or multivariate, optimization of pharmacological and pharmacokinetic properties to achieve a desirable therapeutic index. nih.govsubharti.org

Impact of Substitution Patterns on Molecular Reactivity

The chemical reactivity of the aldehyde group in this compound is significantly influenced by the electronic properties of substituents on the aromatic ring. d-nb.info The existing 4-propoxy group is an electron-donating group (EDG) via resonance, which increases electron density on the ring and subsequently reduces the electrophilicity of the aldehyde's carbonyl carbon. This deactivation can slow the rate of nucleophilic attack, a key step in many of the derivatization reactions discussed, such as thiazolidinone synthesis.

Systematic modification of the substitution pattern allows for the fine-tuning of this reactivity.

Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., -NO₂, -CN, -CF₃, or halogens) at the ortho or meta positions will withdraw electron density from the ring. This effect increases the partial positive charge on the carbonyl carbon, making the aldehyde more electrophilic and thus more reactive toward nucleophiles. Studies on substituted benzaldehydes in aldol (B89426) reactions have shown a positive correlation between the reaction rate and the electrophilicity conferred by EWGs. d-nb.info

Electron-Donating Groups (EDGs): Adding further EDGs (e.g., -CH₃, -OCH₃) would have the opposite effect, further deactivating the aldehyde and decreasing its reactivity in condensation and addition reactions.

This predictable modulation of reactivity is a fundamental principle used in synthetic planning to control reaction outcomes and yields. nih.gov

| Substituent Type | Example Groups | Position on Ring | Effect on Aldehyde Carbon Electrophilicity | Predicted Impact on Reaction Rate with Nucleophiles |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -Cl, -CF₃ | ortho, meta | Increase | Increase |

| Electron-Donating (EDG) | -CH₃, -NH₂ | ortho, meta | Decrease | Decrease |

| Existing Group (EDG) | -O(CH₂)₃-piperidine | para | Decrease | Baseline (Deactivated relative to benzaldehyde) |

Pharmacological and Biochemical Investigations of Analogous Compounds

Modulation of Histamine Receptors

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system (CNS), has been a primary target for the development of therapeutic agents. acs.org As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in regulating the release of histamine and other neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine, and serotonin (B10506). wikipedia.org Consequently, modulation of H3R activity presents a promising strategy for the treatment of various neurological and psychiatric disorders.

Histamine H3 Receptor Antagonism and Inverse Agonism

A significant body of research has focused on the development of H3R antagonists and inverse agonists based on the 4-(3-(piperidin-1-yl)propoxy)benzaldehyde scaffold. H3R antagonists block the action of the endogenous agonist histamine, while inverse agonists inhibit the receptor's constitutive activity, a characteristic feature of the H3R. wikipedia.org This dual mechanism of action can lead to an enhanced release of neurotransmitters, which is thought to underlie the therapeutic potential of these compounds in conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. acs.orgwikipedia.org

Numerous studies have reported the synthesis and pharmacological evaluation of piperidine-containing compounds as potent H3R antagonists. For instance, a series of N-alkyl urethanes derived from N-piperidinoalkan-1-ols demonstrated significant H3R antagonist activity in vitro. nih.gov One of the most notable non-imidazole inverse agonists is Pitolisant (BF2.649), which incorporates a piperidine (B6355638) moiety and has been approved for the treatment of narcolepsy. wikipedia.orgncn.gov.plresearchgate.net Preclinical studies with BF2.649 revealed it to be a potent and selective inverse agonist at the human H3 receptor, behaving as a competitive antagonist with a Ki value of 0.16 nM and as an inverse agonist with an EC50 value of 1.5 nM. researchgate.netnih.gov

The structural motif of a basic piperidine or pyrrolidine head, a central linker, and a substituted aromatic tail is a common feature in many potent H3R antagonists. Modifications to each of these components have been systematically explored to optimize potency, selectivity, and pharmacokinetic properties. For example, compounds linking the 4-(3-piperidinopropoxy)phenyl moiety to known neuroleptics have yielded ligands with high H3R affinity, with Ki values ranging from 4.90 nM to 42 pM. nih.gov

| Compound/Series | Receptor Target | Activity | Key Findings |

| N-alkyl urethanes | Histamine H3 Receptor | Antagonist | Demonstrated in vitro H3R antagonist activity. nih.gov |

| Pitolisant (BF2.649) | Histamine H3 Receptor | Inverse Agonist/Antagonist | Potent and selective non-imidazole inverse agonist; approved for narcolepsy. wikipedia.orgresearchgate.netnih.gov |

| 4-(Aminoalkoxy)benzylamines | Histamine H3 Receptor | Antagonist | Subnanomolar binding affinities for some members of this series. researchgate.net |

| 4-Oxypiperidine ethers | Histamine H3 Receptor | Antagonist/Inverse Agonist | Nanomolar affinity for the human H3R; some compounds also inhibit cholinesterases. acs.org |

Stereoselectivity in H3 Receptor Ligand Activity

Stereochemistry plays a critical role in the interaction of ligands with their biological targets, and the H3 receptor is no exception. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity, potency, and functional activity. While specific studies on the stereoselectivity of this compound itself are not extensively documented, the broader literature on H3R ligands underscores the importance of stereoisomerism.

For many classes of H3R antagonists and inverse agonists, different stereoisomers of the same compound exhibit marked differences in their pharmacological profiles. This stereoselectivity arises from the specific interactions between the ligand and the chiral environment of the receptor's binding pocket. Even subtle changes in the spatial orientation of a substituent can either enhance or diminish the affinity and efficacy of the ligand. The development of ADS031, a potent H3R antagonist, highlights the influence of the substituent at position 1 of the piperidine ring on activity. acs.org Similarly, the intrinsic activity of compounds at the H3R can be finely tuned by stereochemical modifications, leading to the identification of enantiomers with optimal antagonist or inverse agonist properties. researchgate.netacs.org

Development of Fluorescent Ligands as Pharmacological Tools for Receptor Visualization

The study of receptor localization, trafficking, and dynamics has been greatly advanced by the development of fluorescent ligands. These pharmacological tools enable the direct visualization of receptors in living cells and tissues, providing invaluable insights into their biological functions. Several research groups have successfully designed and synthesized fluorescent ligands for the H3R based on the this compound scaffold.

These fluorescent probes typically consist of a high-affinity H3R pharmacophore, a flexible linker, and a fluorophore. For example, novel fluorescent chalcone-based ligands incorporating a tetralone motif and the 4-(3-(piperidin-1-yl)propoxy) moiety have been developed. researchgate.netnih.gov These compounds exhibit nanomolar affinities for the human H3R and possess favorable fluorescence properties, with emission maxima that avoid interference from cellular autofluorescence. nih.gov Such tools have been successfully used to visualize H3R proteins in stably transfected HEK-293 cells using confocal laser scanning fluorescence microscopy, opening new avenues for non-radioactive pharmacological analysis and receptor research. researchgate.netnih.gov

Enzyme Modulatory Activities

In addition to their effects on histamine receptors, compounds structurally related to this compound have been investigated for their ability to modulate the activity of various enzymes. This multitarget approach has led to the discovery of dual-acting ligands with the potential to address complex multifactorial diseases.

Monoamine Oxidase (MAO) B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine in the brain. nih.gov Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy employed in the management of Parkinson's disease. mdpi.com Several studies have explored the potential of piperidine- and piperazine-containing compounds as MAO-B inhibitors.

The concept of dual-target ligands combining H3R antagonism with MAO-B inhibition has emerged as a promising approach for neurodegenerative disorders. nih.gov For instance, some H3R ligands, such as ciproxifan and DL77, have shown promising MAO-B inhibitory activity. nih.gov Subsequent research has focused on designing hybrid molecules that incorporate structural features responsible for interacting with both targets. A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their MAO inhibitory activity, with several compounds showing potent and selective inhibition of MAO-B. mdpi.comnih.govresearchgate.net The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the design of new MAO-B inhibitors. mdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.net For example, compound S5, a pyridazinobenzylpiperidine derivative, was identified as a potent and selective MAO-B inhibitor with an IC50 value of 0.203 μM. mdpi.comnih.gov

| Compound/Series | Target Enzyme | IC50 Value (MAO-B) | Key Findings |

| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B | 0.203 μM (for S5) | Potent and selective MAO-B inhibition. mdpi.comnih.gov |

| N-methyl-piperazine chalcones | Monoamine Oxidase B | 0.71 μM (for 2k) | Reversible and competitive MAO-B inhibitors. nih.gov |

| Piperazine-substituted chalcones | Monoamine Oxidase B | 0.65 μM (for PC10) | Reversible and competitive inhibitors of MAO-B. nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B | 3.47 μM | Selective MAO-B inhibitor. mdpi.com |

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine. nih.gov In the later stages of Alzheimer's disease, BChE activity increases in the brain, making it an important therapeutic target. nih.govnih.gov The development of BChE inhibitors, particularly those that can also modulate other targets relevant to the disease, is an active area of research.

Several compounds containing a piperidine moiety, analogous to the core structure of this compound, have been identified as BChE inhibitors. nih.gov For example, DL0410, which contains a biphenyl and piperidine skeleton, was identified as a dual inhibitor of both AChE and BChE. nih.gov Further derivatization of this compound led to the discovery of even more potent inhibitors. The design of dual inhibitors targeting both cholinesterases and other relevant targets, such as the H3 receptor, represents a promising strategy for the development of novel therapeutics for Alzheimer's disease. acs.orgnih.govmdpi.commdpi.comhilarispublisher.commdpi.com For instance, the tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, demonstrated potent nanomolar inhibition of both AChE and BChE. hilarispublisher.com

| Compound/Series | Target Enzyme | IC50 Value (BChE) | Key Findings |

| DL0410 and derivatives | Butyrylcholinesterase | Not specified | Dual inhibitors of AChE and BChE. nih.gov |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Butyrylcholinesterase | Nanomolar range | Potent dual inhibitor of AChE and BChE. hilarispublisher.com |

| Pyridazine-containing compounds | Butyrylcholinesterase | 0.19 µM (for compound 5) | Potent dual inhibitors of AChE and BChE. mdpi.com |

| 1,3-dimethylbenzimidazolinone derivatives | Butyrylcholinesterase | 0.16 µM (for 15j) | Submicromolar inhibition of BChE. nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the production of precursors necessary for DNA, RNA, and protein synthesis. nih.gov Its inhibition can lead to the disruption of cellular proliferation, making it a significant target for various therapeutic agents, including anticancer and antimicrobial drugs. nih.govresearchgate.net

Recent research has focused on the development of novel DHFR inhibitors. A series of 4-piperidine-based thiosemicarbazones, which are structurally analogous to this compound, have been synthesized and evaluated for their potential to inhibit DHFR. nih.gov These compounds demonstrated potent inhibitory activity against the DHFR enzyme. nih.gov The structure-activity relationship of these thiosemicarbazones suggests that the piperidine moiety plays a significant role in their inhibitory action, disrupting the folate metabolism pathway by inhibiting DHFR activity. nih.gov

The inhibitory potential of these 4-piperidine-based thiosemicarbazones was assessed through in vitro biochemical assays, revealing a range of IC50 values. nih.gov

| Compound Category | IC50 Range (µM) | Reference |

| 4-piperidine-based thiosemicarbazones | 13.70 ± 0.25 to 47.30 ± 0.86 | nih.gov |

This table showcases the range of 50% inhibitory concentrations (IC50) for a series of 4-piperidine-based thiosemicarbazones against the Dihydrofolate Reductase (DHFR) enzyme.

General Mechanism of Action as Enzyme Substrates or Inhibitors

Benzaldehyde (B42025) derivatives have been investigated as inhibitors of various enzymes, with a notable example being tyrosinase, a key enzyme in melanin synthesis. nih.govbrieflands.com The inhibitory mechanism of these compounds is often attributed to the interaction of the aldehyde group with the enzyme's active site. nih.govbrieflands.com

One proposed mechanism involves the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group within the enzyme's active site. nih.govbrieflands.com Additionally, for metalloenzymes like tyrosinase, which contains copper ions in its active site, the oxygen and hydrogen atoms of the aldehyde group can chelate with the metal cofactor, contributing to the inhibitory effect. nih.gov Theoretical studies using ab initio calculations have suggested that benzaldehyde derivatives can act as bicentral inhibitors, where both the oxygen and hydrogen of the aldehyde group play a dominant role in the biological activity. nih.govresearchgate.net The charge density of these atoms is crucial for the enzyme-drug interaction; a higher charge density on both atoms generally leads to greater inhibitory activity. nih.gov

Furthermore, substituents on the benzaldehyde ring can influence the inhibitory potency. For instance, the presence of a terminal methoxy group at the C4 position has been found to contribute to the tyrosinase inhibitory activities of benzaldehyde derivatives. nih.gov

Anti-Inflammatory and Immunomodulatory Potentials

NLRP3 Inflammasome Inhibition by Derivatives

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering inflammatory responses. nih.govmdpi.com Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases, making it an attractive therapeutic target. mdpi.comresearchgate.net

Several compounds containing piperidine or related heterocyclic scaffolds have been identified as inhibitors of the NLRP3 inflammasome. For example, piperlongumine (PL), a natural product, has been shown to block NLRP3 activity by disrupting the assembly of the inflammasome complex. nih.gov Specifically, PL interferes with the association between NLRP3 and NEK7 and subsequent NLRP3 oligomerization. nih.gov

Synthetic compounds have also been developed as potent NLRP3 inhibitors. A series of inhibitors based on pyridazine scaffolds demonstrated significant inhibitory effects on IL-1β release in various cell lines, with IC50 values in the nanomolar range. nih.gov The mechanism of action for one of the lead compounds, P33, involves direct binding to the NLRP3 protein, which in turn suppresses the oligomerization of the adaptor protein ASC during inflammasome assembly. nih.gov

| Compound | Target | Mechanism of Action | IC50 Values |

| Piperlongumine (PL) | NLRP3 Inflammasome | Disrupts NLRP3-NEK7 interaction and NLRP3 oligomerization | Not specified |

| P33 (Pyridazine-based) | NLRP3 Inflammasome | Directly binds to NLRP3 protein, inhibiting ASC oligomerization | 2.7 nM (THP-1 cells), 15.3 nM (BMDMs), 2.9 nM (PBMCs) |

This table summarizes the inhibitory action of representative compounds on the NLRP3 inflammasome, detailing their mechanism and potency.

Anti-inflammatory Efficacy of Related Chalcone (B49325) Analogs

Chalcones, which share a core structural similarity with benzaldehyde derivatives, are a class of compounds that have been extensively studied for their anti-inflammatory properties. researchgate.netnih.gov A variety of chalcone analogues have been synthesized and shown to exert anti-inflammatory effects through multiple mechanisms.

One key mechanism involves the modulation of inflammatory signaling pathways such as NF-κB and JNK. rsc.org Certain chalcone analogues have been found to significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process, by inhibiting these pathways. nih.govrsc.org They can also inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. rsc.org

Furthermore, some chalcone derivatives bearing a bispiperazine linker have demonstrated selective inhibition of IL-1β production by targeting the NLRP3 inflammasome. nih.gov The anti-inflammatory activity of chalcones is also linked to their ability to act as Michael acceptors, allowing them to alkylate cysteinyl thiols on key signaling proteins. rsc.org This property can be fine-tuned by modifying substituents on the chalcone scaffold to optimize therapeutic effects. rsc.org

| Chalcone Analog Type | Key Anti-inflammatory Actions |

| General Chalcone Analogs | Inhibition of NO, TNF-α, IL-1β, and IL-6 production; Suppression of iNOS and COX-2 expression via NF-κB/JNK pathways. rsc.org |

| Chalcones with bispiperazine linker | Selective inhibition of IL-1β via NLRP3 inflammasome inhibition. nih.gov |

| α-X-substituted 2′,3,4,4′-tetramethoxychalcones | Modulation of heme oxygenase-1 (HO-1) and iNOS activity; Inhibition of cytokine expression. rsc.org |

This table outlines the anti-inflammatory activities and mechanisms of different classes of chalcone analogs.

Preclinical Biological Activities of Structural Analogues

Anticonvulsant Effects in Animal Models

Structural analogues of this compound have been investigated for their potential anticonvulsant properties in various animal models of epilepsy. nih.govijbcp.com Epilepsy is a common neurological disorder, and there is an ongoing need for novel antiepileptic drugs with improved efficacy and fewer side effects. nih.govijbcp.com

Derivatives of benzanilide, which incorporate a benzaldehyde-related moiety, have been synthesized and evaluated for anticonvulsant activity. For example, a series of 4-methoxybenzanilide derivatives were tested in mice against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). nih.gov One compound, 4-methoxy-2,6-dimethylbenzanilide, showed a significant anticonvulsant potency in the MES test with a favorable protective index. nih.gov

Another class of related compounds, [4-(benzyloxy)benzyl]aminoalkanol derivatives, also exhibited anticonvulsant effects. researchgate.net Several of these compounds provided 100% protection against MES-induced seizures in mice at a dose of 30 mg/kg and were non-toxic at active doses. researchgate.net The anticonvulsant activity of these compounds is often assessed using standard preclinical models such as the MES test, which is a model for generalized tonic-clonic seizures, and the scMet test, a model for myoclonic and absence seizures. nih.govresearchgate.net

| Compound Series | Animal Model | Anticonvulsant Activity |

| 4-methoxy-2,6-dimethylbenzanilide | Mice (MES test) | ED50 of 18.58 mg/kg (i.p.) |

| [4-(benzyloxy)benzyl]aminoalkanol derivatives | Mice (MES test) | 100% protection at 30 mg/kg (i.p.) |

| Isatin-based derivatives | Mice (MES and PTZ models) | Favorable protection in both models |

This table presents the anticonvulsant effects of different structural analogues in preclinical animal models, highlighting their potency and the models used for evaluation.

Antioxidant and Neuroprotective Properties of Nitrone Derivatives

Nitrone derivatives, particularly those based on an α-phenyl-N-tert-butyl nitrone (PBN) structure, have been investigated for their antioxidant capabilities, which are believed to be central to their neuroprotective effects. nih.gov These compounds are recognized as effective free radical scavengers, a property that is crucial in mitigating oxidative stress, a key factor in pathologies like ischemic brain damage. nih.govresearchgate.net

Research into N-substituted C-(dialkoxy)phosphorylated nitrones has identified specific derivatives with significant neuroprotective power. nih.gov For instance, (Z)-N-tert-butyl-1-(diethoxyphosphoryl)methanimine oxide (compound 4e in a study) has been highlighted as a potent, non-toxic neuroprotective agent. nih.gov Its efficacy is strongly correlated with its ability to inhibit superoxide production (by 72%), reduce lipid peroxidation (by 62%), and inhibit 5-lipoxygenase activity (by 45%) at 100 μM concentrations. nih.gov This particular nitrone demonstrated a superior capacity to reduce necrotic cell death, providing between 55% to 100% inhibition of lactate dehydrogenase (LDH) release. nih.gov

Studies on various nitrones have shown their ability to decrease levels of reactive oxygen species (ROS). In models of oxygen-glucose deprivation and reperfusion, which mimic ischemic conditions, ROS levels can increase significantly. nih.gov Treatment with different nitrone derivatives resulted in a reduction of ROS levels, ranging from approximately 30% to 80%, depending on the specific compound and its concentration. nih.gov The antioxidant power of these nitrones appears to directly translate into their neuroprotective activity. nih.gov Furthermore, the introduction of an electron-withdrawing group in the para position of the PBN phenyl ring can enhance the trapping capacities for certain nucleophilic radicals. researchgate.net The anti-inflammatory properties of PBN-nitrones, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), also contribute to their neuroprotective profile. nih.gov

| Compound | Inhibition of Lipid Peroxidation (%) | Inhibition of 5-Lipoxygenase (%) | Reduction in ROS Levels (%) | Neuroprotective Effect (Inhibition of LDH release, %) |

|---|---|---|---|---|

| Nitrone 4e | 62 | 45 | 70-80 | 55-100 |

| Nitrone 4a | Not specified | Not specified | 30-35 (0.1 mM), 40-45 (1 mM) | 52-70 |

| Nitrone 4f | Not specified | Not specified | 60-65 (0.1 mM), 70-80 (1 mM) | Not specified |

| Nitrone 4d | Not specified | Not specified | 60-65 (0.1 mM), 40-45 (1 mM) | Not specified |

Cytotoxic and Apoptosis-Inducing Properties in Cell Lines

Analogous compounds containing piperidine and benzaldehyde moieties have demonstrated significant cytotoxic and apoptosis-inducing effects in various cancer cell lines. researchgate.netnih.gov Piperidine derivatives, in particular, are investigated for their potential to halt the cell cycle and trigger programmed cell death in cancer cells. researchgate.net

One study on a synthesized piperidine molecule showed a high level of cytotoxicity against A549 lung cancer cells, with an IC50 value of 32.43 µM. researchgate.net The cytotoxicity was concentration-dependent, with the highest effect (66.90% cytotoxicity) observed at a concentration of 100 µM. researchgate.net Similarly, benzaldehyde itself has been shown to induce cytotoxic and apoptotic effects in cultured human lymphocytes. nih.gov At concentrations of 10, 25, and 50 μg/mL, benzaldehyde significantly increased cytotoxicity and caused DNA damage, as indicated by the TUNEL assay. nih.gov

Further research into benzothiazole-piperazine derivatives revealed that most compounds tested were active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. researchgate.net One specific derivative, compound 1d, was found to be highly cytotoxic against all tested lines and was shown to induce apoptosis by causing cell cycle arrest at the subG1 phase. researchgate.net The natural alkaloid piperine, which contains a piperidine ring, has also been found to induce cellular stress, apoptosis, and cytotoxicity in hepatocellular carcinoma cells (HepG2 and Hep3B) through the activation of JNK signaling. nih.gov The IC50 values for piperine were 97 µM for HepG2 and 58 µM for Hep3B cells after 48 hours of incubation. nih.gov Additionally, aminoethyl-substituted piperidine derivatives have been shown to inhibit the growth of human non-small cell lung cancer cells (A427) and androgen-negative human prostate cancer cells (DU145). d-nb.info

| Compound/Derivative Type | Cell Line | Observed Effect | IC50 Value |

|---|---|---|---|

| Piperidine Molecule | A549 (Lung Cancer) | Cytotoxicity (66.90% at 100 µM) | 32.43 µM |

| Benzaldehyde | Human Lymphocytes | Cytotoxicity and DNA damage | Not specified |

| Piperine | HepG2 (Liver Cancer) | Apoptosis and Cytotoxicity | 97 µM |

| Piperine | Hep3B (Liver Cancer) | Apoptosis and Cytotoxicity | 58 µM |

| Benzothiazole-piperazine (Compound 1d) | HUH-7, MCF-7, HCT-116 | High cytotoxicity, Apoptosis | Not specified |

Antimicrobial Efficacy (Antibacterial and Antifungal Studies)

Benzaldehyde and piperidine derivatives have been recognized for their antimicrobial properties. nih.govnih.gov Benzaldehyde analogues are utilized as environmentally safe antimicrobial agents with a broad spectrum of activity, including bactericidal and fungicidal effects. nih.gov Their mechanism of action often involves interacting with the microbial cell surface, leading to the disintegration of the cell membrane and coagulation of intracellular components. nih.gov

The antimicrobial activity of benzaldehyde derivatives immobilized onto polymeric carriers has been evaluated against various microorganisms. nih.gov These have shown inhibitory effects on Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi, and fungi including Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.gov The activity was found to increase with a greater number of phenolic hydroxyl groups on the bioactive molecule. nih.gov

In a separate study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their in vitro antimicrobial efficacy against important plant pathogens. nih.gov Several of these compounds (specifically 8b, 8d, 8g, 8h, 8i, and 8j) exhibited significant antibacterial activity against Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, and antifungal activity against Alternaria solani and Fusarium solani. nih.gov The potency of these compounds was found to be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings, with some derivatives showing activity comparable to standard antimicrobial drugs. nih.gov

Antipsychotic Profile in Behavioral Models

Piperidine and its derivatives are integral structures in the development of antipsychotic agents, largely due to their interaction with dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia. nih.goveurekaselect.com Numerous studies have confirmed that substituted piperidine derivatives can exhibit a broad spectrum of central nervous system activities. researchgate.net Attaching different heterocyclic groups to the basic piperidine ring can significantly potentiate antipsychotic activity. nih.goveurekaselect.com

In preclinical animal models, piperidine derivatives have demonstrated profiles consistent with atypical antipsychotics. For example, compound 17m was shown to inhibit apomorphine-induced climbing behavior and MK-801-induced hyperactivity without inducing catalepsy at the highest doses tested. researchgate.net Another novel amide-piperidine derivative, compound 11, exhibited high affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov In vivo, this compound effectively reduced apomorphine-induced climbing and MK-801-induced hyperactivity. nih.gov It also showed suppression in the conditioned avoidance response (CAR) test and displayed procognitive properties in a novel object recognition task, suggesting potential for addressing negative symptoms and cognitive deficits in schizophrenia. researchgate.netnih.gov

The distribution of c-fos positive cells in the ventral striatum following administration of another derivative, 5bb, further confirmed its atypical antipsychotic profile. researchgate.net This compound also increased dopamine efflux in the medial prefrontal cortex, a characteristic associated with efficacy against cognitive and negative symptoms. researchgate.net These findings highlight that piperidine-containing structures are valuable leads for developing multi-target antipsychotics with unique pharmacological profiles. researchgate.netnih.gov

Antimalarial Activity

The piperidine ring is a crucial pharmacophore in the design of new antimalarial agents. researchgate.netarkat-usa.org Compounds containing this moiety have shown good selectivity and activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. arkat-usa.orgnih.gov

A study involving a library of 1,4-disubstituted piperidine derivatives reported potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several compounds exhibited activities in the nanomolar range. For instance, compound 13b showed an IC50 of 4.19 nM against the 3D7 strain, while compound 12a had an IC50 of 11.06 nM against the resistant W2 strain. nih.gov These activities were comparable or superior to the reference drug chloroquine. nih.gov

In another investigation, a series of molecules derived from ethyl-4-oxo-1-piperidine carboxyl also demonstrated significant antimalarial effects. arkat-usa.org Compound 11a from this series was particularly active against both 3D7 and W2 strains and showed a very high selectivity index, indicating low cytotoxicity to human cells (HUVEC). arkat-usa.org Specifically, its selectivity was noted to be 13 times greater than the standard drug atovaquone for the 3D7 strain and 5 times greater for the W2 strain. arkat-usa.org The development of such derivatives provides promising leads for novel antiparasitic drugs to combat the growing issue of drug resistance in malaria. lshtm.ac.ukmalariaworld.org

| Compound | IC50 (nM) vs. P. falciparum 3D7 (Chloroquine-Sensitive) | IC50 (nM) vs. P. falciparum W2 (Chloroquine-Resistant) |

|---|---|---|

| 13b | 4.19 | 13.30 |

| 12a | Not specified | 11.06 |

| 12d | 13.64 | Not specified |

| 14d | 14.85 | Not specified |

| 11a | Potent activity reported | Potent activity reported |

| Chloroquine (Reference) | 22.38 | 134.12 |

Molecular Modeling and Computational Approaches in Drug Design

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For derivatives of the 4-(3-(piperidin-1-yl)propoxy)benzaldehyde scaffold, computational and experimental data are combined to build robust SAR models.

Data-driven design leverages experimental screening results and computational analysis to guide the synthesis of more potent and selective compounds. By systematically modifying the core structure of this compound, researchers can identify key molecular features that govern bioactivity. For instance, in studies of related piperidine (B6355638) derivatives, iterative medicinal chemistry efforts, informed by high-throughput screening, have led to the identification of highly potent molecules. nih.gov This process involves creating a library of analogs by modifying different parts of the scaffold—such as the piperidine ring, the linker, and the aromatic headgroup—and then correlating these changes with their biological effects.

SAR studies on analogous piperidine-containing compounds reveal critical insights into how specific structural changes impact biological outcomes. For example, research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides demonstrated that benzylic heteroaromatic amide moieties were the most potent inhibitors of the choline (B1196258) transporter. nih.gov Furthermore, substitutions on the piperidine ring itself are crucial; 3-(piperidin-4-yl)oxy substituents were found to be more favorable than simple alkyl ether chains. nih.gov In another series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives, variations in the functional group at the N-terminal of the piperidine led to a set of compounds with differing antiproliferative activities. researchgate.net Specifically, nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety resulted in the most active compound against human leukemia cells. researchgate.net These findings highlight the sensitivity of biological activity to even minor structural alterations.

Interactive Table: SAR Insights from Related Piperidine Derivatives

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Addition of benzylic heteroaromatic amide moieties | Increased potency as choline transporter inhibitors | nih.gov |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | 3-(piperidin-4-yl)oxy vs. alkyl ether chains | 3-(piperidin-4-yl)oxy substituents were favored | nih.gov |

| {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanones | Nitro and fluoro substitution on the phenyl ring | Enhanced antiproliferative activity against leukemia cells | researchgate.net |

In Silico Methodologies for Target Interaction Prediction

In silico techniques are essential for predicting how a ligand like this compound might bind to a biological target, such as a protein receptor or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. researchgate.netscispace.com This method models the interaction between a ligand and a protein at the atomic level, which helps in understanding the basis of its biological activity. researchgate.net For compounds containing the piperidine scaffold, docking studies have been successfully used to predict binding conformations within the active sites of various targets, including the androgen receptor and sigma receptors. nih.govnih.gov The process involves preparing 3D structures of the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). scispace.comnih.gov The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding pocket, calculating a score for each pose to estimate its likelihood of being the correct binding mode. scispace.com

Beyond predicting the binding pose, docking simulations also provide an estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These predictions are crucial for prioritizing compounds for synthesis and experimental testing. nih.goved.ac.uk For example, in a study of polygonumin derivatives binding to butyrylcholinesterase (BChE), docking results revealed binding energies ranging from -9.2 to -9.5 kcal/mol, indicating high affinity. nih.gov These simulations also elucidate specific interaction patterns, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the active site. nih.gov Identifying these interactions is critical for explaining the observed SAR and for designing new molecules with improved affinity and specificity.

Interactive Table: Predicted Binding Affinities of Related Compounds

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions | Reference |

| Polygonumins Derivatives | Butyrylcholinesterase (BChE) | -9.2 to -9.5 | Stable positioning in the catalytic domain | nih.gov |

| Piperidine/Piperazine-based Compounds | Sigma 1 Receptor (S1R) | Not specified, but identified crucial interacting residues | Interaction with specific amino acid residues | nih.gov |

| Imidazopyridine Derivative (Alpidem) | Alzheimer's-related enzyme (4BDT) | -9.60 | Strong binding affinity | nih.gov |

| Imidazopyridine Derivative (Alpidem) | Alzheimer's-related enzyme (2Z5X) | -8.00 | Favorable binding energy | nih.gov |

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations calculate the trajectories of atoms and molecules by iteratively solving Newton's equations of motion, thus simulating the natural movements and conformational changes of the system. nih.gov For piperidine-containing ligands, MD simulations have been used to confirm the stability of docking poses and to analyze the persistence of key intermolecular interactions. nih.gov These simulations can reveal crucial information about the flexibility of the ligand in the binding site and the conformational rearrangements of the protein upon ligand binding, providing a more complete and realistic understanding of the binding event. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common tool in computational chemistry to predict a variety of molecular properties.

A review of scientific literature and chemical databases reveals no specific studies that have published Density Functional Theory (DFT) calculations to determine the electronic properties of this compound. Consequently, data regarding its calculated electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, or dipole moments derived from DFT, are not available in published research.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are computational strategies used when the three-dimensional structure of a biological target is unknown. mdpi.com These methods rely on the analysis of a set of molecules known to interact with a target to identify the key chemical features responsible for their biological activity. A pharmacophore model represents the essential spatial arrangement of these features.

There are no published research articles or studies that describe the use of this compound as a scaffold or ligand in the development of pharmacophore models or in ligand-based drug design campaigns. As a result, there are no specific pharmacophore hypotheses or structure-activity relationship (SAR) data tables derived from computational studies involving this particular compound. Research in the broader field has focused on other piperidine-containing scaffolds for various biological targets, but specific computational analysis for this compound is not documented. nih.govmdpi.com

Conclusion and Future Research Directions

Recapitulation of Key Research Findings Pertaining to 4-(3-(piperidin-1-yl)propoxy)benzaldehyde and its Derivatives

Research into this compound and its analogues has revealed a diverse range of biological activities. The core structure serves as a versatile scaffold that can be chemically modified to interact with various biological targets. While research on the parent compound itself is limited in publicly available literature, extensive studies on related benzaldehyde (B42025) and piperidine (B6355638) derivatives provide a strong rationale for its therapeutic potential.

Derivatives of the closely related scaffold, 4-(piperidin-1-yl)benzaldehyde (B83096), have been synthesized and utilized as intermediates in the creation of compounds with potential biological applications. For instance, this scaffold has been a building block for thiosemicarbazone derivatives that exhibit inhibitory activity against dihydrofolate reductase, an enzyme crucial for cell proliferation and a target in cancer therapy.

Furthermore, the broader class of piperidine-containing compounds has been extensively investigated for a multitude of pharmacological effects. These include, but are not limited to, anticancer, neuroprotective (such as cholinesterase inhibition for Alzheimer's disease), and anti-inflammatory activities. For example, certain piperidine derivatives have been explored as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. The benzaldehyde moiety itself is also a common feature in molecules with demonstrated therapeutic value, including those with antiproliferative activity against various cancer cell lines. The combination of these two pharmacophoric groups through a flexible propoxy linker in this compound suggests a high potential for discovering novel bioactive molecules.

Emerging Pharmacological Targets and Therapeutic Applications

The structural motifs present in this compound and its derivatives suggest several promising pharmacological targets and therapeutic applications. The exploration of these targets is an active area of research, with the potential to address significant unmet medical needs.

Anticancer Therapies: The piperidine and benzaldehyde components are frequently found in compounds with demonstrated anticancer properties. nih.govscaffoldtx.com Research into derivatives of this compound is therefore logically directed towards cancer-related targets. These may include enzymes involved in cell cycle progression, signal transduction pathways that are dysregulated in cancer, and proteins that regulate apoptosis. For example, some piperidine-containing compounds have shown activity against various human cancer cell lines, including leukemia. researchgate.net

Neurodegenerative Disorders: The piperidine moiety is a well-established scaffold in the design of central nervous system (CNS) active agents. Derivatives of this compound are being investigated for their potential to modulate targets implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. One key area of interest is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine (B1216132). Maintaining acetylcholine levels is a primary therapeutic strategy for Alzheimer's disease.

Inflammatory Conditions: The NLRP3 inflammasome has been identified as a critical driver of inflammation in a wide range of diseases. The discovery that certain piperidine-containing scaffolds can inhibit this complex opens up new avenues for the development of anti-inflammatory drugs. mdpi.com Derivatives of this compound could potentially be optimized to selectively target components of the NLRP3 pathway, offering a novel therapeutic approach for conditions such as autoimmune disorders and metabolic diseases.

| Therapeutic Area | Potential Pharmacological Targets |

| Oncology | Dihydrofolate Reductase, Kinases, Apoptosis Regulators |

| Neurodegeneration | Acetylcholinesterase, Butyrylcholinesterase, Dopamine (B1211576) Receptors |

| Inflammation | NLRP3 Inflammasome Components |

Advanced Synthetic Strategies and Combinatorial Chemistry for Compound Library Generation

The efficient synthesis of diverse libraries of this compound derivatives is crucial for exploring their structure-activity relationships (SAR) and identifying lead compounds. Modern synthetic methodologies, particularly those amenable to combinatorial chemistry, are being employed to accelerate this process.

The synthesis of the core scaffold can be achieved through a multi-step process. A key intermediate, 4-hydroxybenzaldehyde, can be reacted with a suitable three-carbon linker bearing a leaving group, followed by nucleophilic substitution with piperidine. Alternatively, 4-fluorobenzaldehyde (B137897) can be directly reacted with 1-(3-hydroxypropyl)piperidine.

Once the core this compound structure is obtained, combinatorial chemistry approaches can be utilized to generate large and diverse libraries of analogues. researchgate.net This involves systematically introducing a variety of substituents at different positions on the benzaldehyde and piperidine rings. For example, the aldehyde functional group can be readily transformed into a wide array of other functionalities, such as imines, oximes, hydrazones, and alcohols, which can then be further derivatized. Similarly, the piperidine nitrogen can be quaternized or the ring can be substituted with various chemical groups.

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries. In this approach, the starting material is attached to a solid support (a resin bead), and a series of chemical reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. The "mix and split" strategy in combinatorial synthesis allows for the exponential generation of a vast number of unique compounds. nih.gov

Prospects for the Development of Novel Analogues with Improved Selectivity and Efficacy

The this compound scaffold holds significant promise for the development of the next generation of therapeutic agents with enhanced selectivity and efficacy. Future research will likely focus on several key areas to unlock the full potential of this molecular framework.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how different chemical modifications to the scaffold influence its biological activity. By systematically altering the substituents on the benzaldehyde and piperidine rings, as well as modifying the length and nature of the linker, researchers can identify the key structural features required for potent and selective interaction with specific biological targets. For instance, in related series of compounds, the nature and position of substituents on the aromatic ring have been shown to be critical for activity.

Target-Focused Design: As more is understood about the biological targets of these derivatives, medicinal chemists can employ rational drug design strategies to create analogues with improved binding affinity and selectivity. This may involve using computational modeling and structural biology techniques to visualize how the compounds interact with their target proteins at the molecular level. This knowledge can then be used to design new molecules with optimized interactions.

Optimization of Pharmacokinetic Properties: In addition to potency and selectivity, the development of successful drugs requires careful optimization of their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Future work will involve modifying the this compound scaffold to improve its drug-like properties, such as oral bioavailability and metabolic stability.